N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 894011-32-6
VCID: VC6526823
InChI: InChI=1S/C22H23N3O2S/c1-14-9-10-15(2)18(13-14)25-21(27)20(26)23-12-11-19-16(3)24-22(28-19)17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.51

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

CAS No.: 894011-32-6

Cat. No.: VC6526823

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.51

* For research use only. Not for human or veterinary use.

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide - 894011-32-6

Specification

CAS No. 894011-32-6
Molecular Formula C22H23N3O2S
Molecular Weight 393.51
IUPAC Name N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Standard InChI InChI=1S/C22H23N3O2S/c1-14-9-10-15(2)18(13-14)25-21(27)20(26)23-12-11-19-16(3)24-22(28-19)17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Standard InChI Key UCLAQUPZRVHGTN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Features

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide belongs to the class of 1,3-thiazole-containing ethanediamides, characterized by a central thiazole ring fused with aromatic and aliphatic substituents. The molecular formula is C₂₃H₂₅N₃O₂S, with a molar mass of 407.53 g/mol. Key structural elements include:

  • A 5-membered 1,3-thiazole ring substituted at C2 with a phenyl group and at C4 with a methyl group.

  • An ethyl linker bridging the thiazole’s C5 position to the ethanediamide moiety.

  • A N'-(2,5-dimethylphenyl) group attached to the terminal amide nitrogen.

The IUPAC name reflects this connectivity: N'-(2,6-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide. The stereoelectronic effects of the methyl and phenyl substituents influence the compound’s reactivity and intermolecular interactions.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step protocols optimized for regioselectivity and yield (Table 1). A representative route includes:

  • Thiazole Core Construction:

    • Condensation of 3-methylphenyl thiourea with α-bromoketones under Hantzsch thiazole synthesis conditions.

    • Example: Reaction of 3-methylacetophenone with thiourea in ethanol/HCl yields 4-methyl-2-(3-methylphenyl)-1,3-thiazole.

  • Ethyl Linker Introduction:

    • Alkylation of the thiazole’s C5 position using ethylenediamine derivatives.

    • Carbodiimide-mediated coupling introduces the ethanediamide segment.

  • Final Functionalization:

    • Amidation with 2,5-dimethylphenyl isocyanate completes the structure.

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole formationThiourea, α-bromoketone, HCl/EtOH, reflux65–78>95%
Ethyl linker attachmentEthylenediamine, DCC, DMAP, DCM52–6092%
Amidation2,5-Dimethylphenyl isocyanate, THF, 0°C→RT48–5589%

Mechanistic Considerations

The Hantzsch thiazole synthesis proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration. Steric hindrance from the 3-methylphenyl group directs regioselectivity to the C2 position. Subsequent amidation employs carbodiimide activation of the carboxylic acid, forming a reactive O-acylisourea intermediate that reacts with the amine.

Physicochemical Properties

Experimental data for this compound remains sparse, but analogues provide predictive insights:

  • Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS pH 7.4) due to hydrophobic aryl/thiazole motifs. Soluble in DMSO (≥10 mM).

  • Stability: Susceptible to photodegradation; storage at −20°C under argon is recommended.

  • Spectroscopic Signatures:

    • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, C4–CH₃), 2.42 (s, 6H, Ar–CH₃), 3.78 (t, J=6.3 Hz, 2H, –CH₂–), 7.22–7.65 (m, 8H, aromatic).

    • HRMS: m/z 408.1752 [M+H]⁺ (calc. 408.1749 for C₂₃H₂₆N₃O₂S).

Applications in Materials Science

Thiazole derivatives are explored for:

  • Organic Semiconductors: Bandgap tuning via π-conjugated systems (Eg ≈ 2.1–2.4 eV).

  • Metal-Organic Frameworks (MOFs): Coordination sites at the thiazole’s N and S atoms enable Cu(II)/Fe(III) binding.

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